molecular formula C15H23FN2O2S B11115172 1-[(3-Fluorophenyl)sulfonyl]-4-(3-methylbutyl)piperazine

1-[(3-Fluorophenyl)sulfonyl]-4-(3-methylbutyl)piperazine

Cat. No.: B11115172
M. Wt: 314.4 g/mol
InChI Key: IIHRWPVJCCPZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-FLUOROBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorobenzenesulfonyl group and a 3-methylbutyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(3-FLUOROBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzenesulfonyl chloride and 4-(3-methylbutyl)piperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, under controlled temperature and pressure conditions.

    Catalysts and Reagents: Catalysts like triethylamine or pyridine may be used to facilitate the reaction. The reaction mixture is stirred and heated to promote the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial production methods may involve scaling up the reaction in larger reactors with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-FLUOROBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles like amines or thiols replace the fluorine atom.

    Hydrolysis: The sulfonyl group can undergo hydrolysis in the presence of strong acids or bases to form sulfonic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-FLUOROBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-FLUOROBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-FLUOROBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(4-METHYLBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE: Similar structure but with a methyl group instead of a fluorine atom.

    1-(3-CHLOROBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE: Contains a chlorine atom instead of a fluorine atom.

    1-(3-BROMOBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE: Contains a bromine atom instead of a fluorine atom.

The uniqueness of 1-(3-FLUOROBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H23FN2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

1-(3-fluorophenyl)sulfonyl-4-(3-methylbutyl)piperazine

InChI

InChI=1S/C15H23FN2O2S/c1-13(2)6-7-17-8-10-18(11-9-17)21(19,20)15-5-3-4-14(16)12-15/h3-5,12-13H,6-11H2,1-2H3

InChI Key

IIHRWPVJCCPZIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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